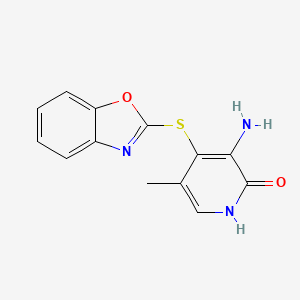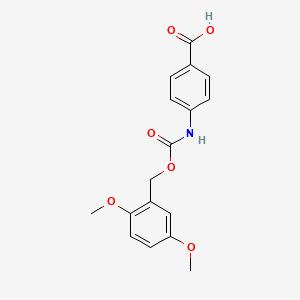
3-Isoxazolecarboxamide, N,5-dimethyl-N-(2,6-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarboxamide, N,5-dimethyl-N-(2,6-dimethylphenyl)- is a chemical compound with significant importance in various fields of scientific research. This compound belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3-Isoxazolecarboxamide, N,5-dimethyl-N-(2,6-dimethylphenyl)- involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
3-Isoxazolecarboxamide, N,5-dimethyl-N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, N,5-dimethyl-N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Compared to other similar compounds, 3-Isoxazolecarboxamide, N,5-dimethyl-N-(2,6-dimethylphenyl)- stands out due to its unique structure and diverse biological activities. Similar compounds include 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-(fluoromethyl)- and 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-ethyl-. These compounds share some structural similarities but differ in their specific substituents and biological activities .
Properties
CAS No. |
130403-01-9 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-5-7-10(2)13(9)16(4)14(17)12-8-11(3)18-15-12/h5-8H,1-4H3 |
InChI Key |
OTMXTFCQWUJDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C)C(=O)C2=NOC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



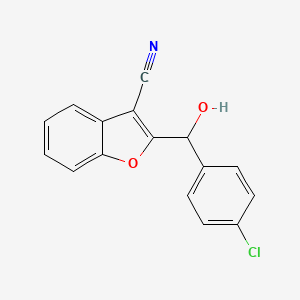
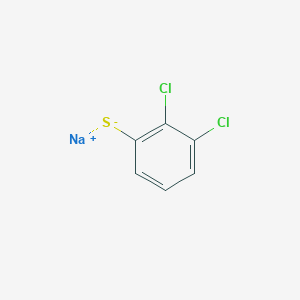
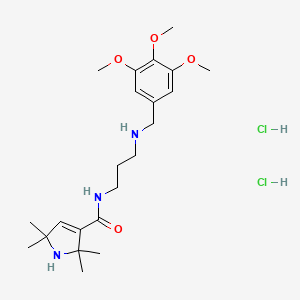
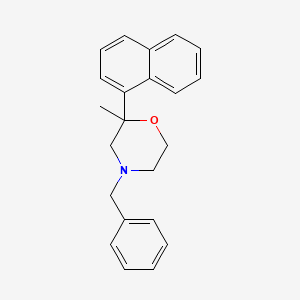
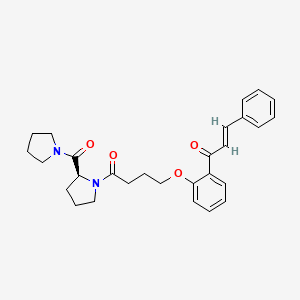
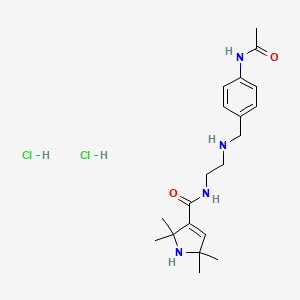
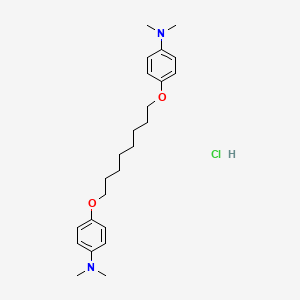
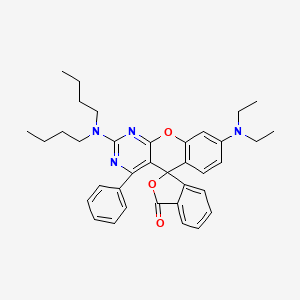

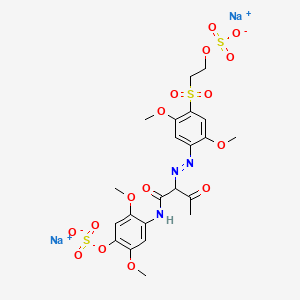
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)
